Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole

Medicinal Chemistry Conformational Analysis Scaffold Design

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7) is a bicyclic heterocycle featuring a pyrazole ring fused to a seven-membered cycloheptane ring, with a methyl substituent at the 3-position. This compound (molecular formula C₉H₁₄N₂, molecular weight 150.22 g/mol) serves as a versatile scaffold in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 114425-71-7
Cat. No. B051507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole
CAS114425-71-7
SynonymsCycloheptapyrazole, 2,4,5,6,7,8-hexahydro-3-methyl-
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C2CCCCCC2=NN1
InChIInChI=1S/C9H14N2/c1-7-8-5-3-2-4-6-9(8)11-10-7/h2-6H2,1H3,(H,10,11)
InChIKeyWNKIONISJOAGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7): Core Scaffold Identity and Procurement-Relevant Profile


3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7) is a bicyclic heterocycle featuring a pyrazole ring fused to a seven-membered cycloheptane ring, with a methyl substituent at the 3-position. This compound (molecular formula C₉H₁₄N₂, molecular weight 150.22 g/mol) serves as a versatile scaffold in medicinal chemistry and agrochemical discovery programs [1]. The saturated cycloheptane ring introduces conformational constraint that is absent in monocyclic pyrazole analogs, while the 3-methyl group provides a defined vector for further derivatization. The scaffold is a key intermediate in the synthesis of cannabinoid receptor modulators [2] and insect growth regulators (IGRs) targeting both ecdysone receptor (EcR) and chitinase (Of ChtI) [3].

Why Generic Pyrazole Substitution Fails for 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7)


Generic substitution with simpler monocyclic pyrazoles or non-fused cycloalkyl pyrazoles is not viable when the fused cycloheptane core is required for biological target engagement. The hexahydrocyclohepta[c]pyrazole scaffold provides a unique three-dimensional shape and conformational rigidity that cannot be replicated by 4-cyclohexyl-1H-pyrazole (CAS 73123-52-1) or other isomeric C₉H₁₄N₂ pyrazoles. For cannabinoid modulator programs, the patent literature explicitly claims 1,4,5,6,7,8-hexahydro-cycloheptapyrazole as the core scaffold, not interchangeable with monocyclic or spirocyclic pyrazoles [1]. Similarly, in IGR development, structure-activity relationship (SAR) studies around the heptacyclic pyrazolamide series demonstrate that the fused seven-membered ring is essential for dual EcR/Of ChtI inhibitory activity [2].

Quantitative Differentiation Evidence for 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7)


Conformational Rigidity vs. 4-Cyclohexyl-1H-pyrazole: Rotatable Bond Count Comparison

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole possesses zero rotatable bonds, indicating a fully constrained bicyclic system. In contrast, 4-cyclohexyl-1H-pyrazole (CAS 73123-52-1), an isomeric C₉H₁₄N₂ pyrazole, has one rotatable bond connecting the cyclohexyl substituent to the pyrazole ring. This difference in conformational flexibility affects entropic binding penalties and target selectivity profiles [1].

Medicinal Chemistry Conformational Analysis Scaffold Design

Lipophilicity Advantage: XLogP3-AA Comparison of Isomeric C₉H₁₄N₂ Pyrazoles

The computed XLogP3-AA value for 3-methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is 2.4 [1]. Comparator data for 4-cyclohexyl-1H-pyrazole shows an XLogP3-AA of 2.7 [2], representing a +0.3 log unit difference. This lower lipophilicity of the target compound may translate to improved aqueous solubility and reduced non-specific protein binding, which are favorable attributes in early-stage drug discovery.

Physicochemical Properties Drug-likeness LogP

Scaffold Validation in Dual-Target IGR Development: Role of the Heptacyclic Core

In a scaffold-hopping study, the heptacyclic pyrazolamide D-27 (incorporating the 3-methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole core) demonstrated dual-target activity against Plutella xylostella (LC₅₀ = 51.50 mg·L⁻¹) and Mythimna separata (100% mortality at 2.5 mg·L⁻¹) [1]. The unsubstituted pyrazole analog 6i showed weaker single-target activity, underscoring that the cycloheptane-fused system is critical for dual EcR/Of ChtI engagement [2].

Agrochemical Discovery Insect Growth Regulators Structure-Activity Relationships

Optimal Research and Industrial Application Scenarios for 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole (CAS 114425-71-7)


Cannabinoid Receptor Modulator Synthesis

Utilize the compound as a key intermediate for synthesizing 1,4,5,6,7,8-hexahydro-cycloheptapyrazole-3-carboxamide cannabinoid modulators as described in patent US20090197886 [1]. The 3-methyl substitution allows for further regioselective functionalization to generate compound libraries targeting CB1/CB2 receptors.

Dual-Target Insect Growth Regulator (IGR) Lead Optimization

Employ the scaffold in structure-activity relationship (SAR) campaigns to optimize dual EcR/Of ChtI inhibitors. The rigid heptacyclic core has been validated in vivo against Plutella xylostella and Mythimna separata, with lead compound D-27 showing an LC₅₀ of 51.50 mg·L⁻¹ [2].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

Leverage the zero rotatable bond count and low molecular weight (150.22 g/mol) of this scaffold in fragment-based screening libraries. Its pre-organized shape and favorable XLogP3-AA (2.4) make it a superior choice over flexible isomeric pyrazoles for identifying novel hit matter with improved ligand efficiency [3].

Regioselective Pyrazole Synthesis Method Development

Use the compound as a model substrate for developing regioselective pyrazole synthesis methods, as demonstrated in the ISAGRO S.P.A. patent application WO2016/0318874 [4]. The 3-methyl group serves as a useful ¹H NMR handle for tracking regiochemical outcomes during reaction optimization.

Quote Request

Request a Quote for 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.